molecular formula C11H19NO4 B599371 Methyl cis-3-(boc-amino)cyclobutanecarboxylate CAS No. 142733-63-9

Methyl cis-3-(boc-amino)cyclobutanecarboxylate

Numéro de catalogue: B599371
Numéro CAS: 142733-63-9
Poids moléculaire: 229.276
Clé InChI: LJEVCFPGOOEUKG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl cis-3-(Boc-amino)cyclobutanecarboxylate (CAS: 142733-63-9) is a cyclobutane-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amine group at the cis-3 position and a methyl ester moiety. Its molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol . The Boc group serves as a protective agent for the amine, enhancing stability during synthetic processes, particularly in peptide and small-molecule drug synthesis. This compound is widely utilized as an intermediate in medicinal chemistry, enabling the controlled introduction of amino groups into cyclobutane scaffolds for drug discovery .

Key structural attributes include:

  • Cyclobutane ring: Confers conformational rigidity, influencing binding affinity in target proteins.
  • Boc-protected amine: Facilitates selective deprotection under acidic conditions, critical for stepwise synthesis .
  • Methyl ester: Enhances solubility in organic solvents and serves as a precursor for carboxylic acid derivatives via hydrolysis.

Applications span the development of β3 integrin antagonists for cancer therapy and protease inhibitors, leveraging the cyclobutane scaffold’s stereochemical precision .

Propriétés

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8-5-7(6-8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEVCFPGOOEUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142733-63-9, 1101173-77-6
Record name Methyl cis-3-(Boc-amino)cyclobutanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl trans-3-(Boc-amino)cyclobutanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Boc Protection of Cyclobutanecarboxylic Acid Derivatives

The tert-butoxycarbonyl (Boc) group is introduced to the cyclobutane ring’s amine moiety using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions. A typical protocol involves dissolving cyclobutanecarboxylic acid in dichloromethane (DCM) with triethylamine (TEA) as a base. Boc-Cl is added dropwise at 0°C, and the reaction proceeds for 12–24 hours at room temperature. The Boc-protected intermediate is isolated via aqueous workup, yielding 3-(Boc-amino)cyclobutanecarboxylic acid with >85% purity.

Esterification with Methanol

The carboxylic acid is converted to the methyl ester using methanol in the presence of sulfuric acid (H₂SO₄) as a catalyst. The reaction mixture is refluxed for 6–8 hours, followed by neutralization with sodium bicarbonate. The product is purified via recrystallization from ethyl acetate/hexane, achieving a yield of 78–82%.

Table 1: Key Parameters for Traditional Synthesis

StepReagents/ConditionsYield (%)Purity (%)
Boc ProtectionBoc-Cl, TEA, DCM, 0°C → RT85–9092
EsterificationMeOH, H₂SO₄, reflux78–8295

Industrial-Scale Production

Industrial methods prioritize cost efficiency and continuous flow systems to enhance reproducibility. A patented approach (WO2018196768A1) describes a scalable process using microreactor technology to minimize side reactions:

Continuous Boc Protection

Cyclobutanecarboxylic acid and Boc-Cl are pumped into a microreactor at a 1:1.2 molar ratio, with TEA as the base. Residence time is optimized to 30 minutes at 25°C, achieving 94% conversion. The Boc-protected intermediate is separated via inline liquid-liquid extraction.

Catalytic Esterification

The esterification step employs solid acid catalysts (e.g., Amberlyst-15) in a fixed-bed reactor. Methanol is circulated through the catalyst bed at 60°C, reducing reaction time to 2 hours. This method eliminates the need for aqueous workup, yielding 89% pure product with <1% residual acid.

Table 2: Industrial vs. Laboratory-Scale Comparison

ParameterLaboratory ScaleIndustrial Scale
Reaction Time18–24 hours2.5 hours
Yield78–82%89–92%
CatalystH₂SO₄Amberlyst-15
PurificationRecrystallizationInline extraction

Alternative Methods via C–H Functionalization

Recent advances in C–H functionalization offer a streamlined pathway to cyclobutane derivatives. A palladium-catalyzed approach (ACS Publication 10.1021/jo4027148) enables direct arylation of cyclobutane C–H bonds, bypassing traditional protection-deprotection steps.

Palladium(II/IV)-Catalyzed Arylation

Cyclobutane 28 (see Figure 1) undergoes arylation with iodobenzene using Pd(OAc)₂ and aminoquinoline as a directing group. The reaction proceeds at 100°C in dimethylacetamide (DMA), yielding the bis-arylated product 27 in 61% yield as the all-syn isomer. While this method is innovative, its applicability to Boc-protected derivatives remains under investigation.

Critical Analysis of Methodologies

Efficiency and Scalability

  • Traditional routes are reliable but suffer from prolonged reaction times and moderate yields.

  • Industrial methods improve throughput via continuous flow systems but require specialized equipment.

  • C–H functionalization offers synthetic brevity but lacks demonstrated compatibility with Boc groups.

Stereochemical Control

The cis configuration is preserved using chiral auxiliaries during Boc protection. For instance, L-proline-derived catalysts enforce stereoselectivity, achieving enantiomeric excess (ee) >98% in laboratory settings .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl cis-3-(boc-amino)cyclobutanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various functionalized derivatives .

Mécanisme D'action

The mechanism of action of methyl cis-3-(boc-amino)cyclobutanecarboxylate involves its interaction with molecular targets through its functional groups. The Boc protecting group can be selectively removed to expose the amino group, which can then participate in various biochemical reactions. The cyclobutane ring provides a rigid framework that influences the compound’s reactivity and interactions with other molecules .

Comparaison Avec Des Composés Similaires

Key Observations :

  • Substituent Effects : Chloro () and difluoro () groups alter electronic properties and steric bulk, impacting reactivity and target interactions.
  • Ring Size: Cyclohexane analogs (e.g., Methyl cis-2-(Boc-amino)cyclohexane-1-carboxylate) exhibit increased conformational flexibility compared to cyclobutane derivatives .
  • Protection Strategy : Hydrochloride salts (e.g., ) lack the Boc group, making them prone to premature deamination but more reactive in coupling reactions .

Physical and Chemical Properties

Solubility and Stability

  • This compound: Stable in organic solvents (e.g., ethyl acetate, DMSO); Boc group prevents amine oxidation .
  • Methyl 3-chlorocyclobutanecarboxylate: Higher volatility (monoisotopic mass: 148.0291) but lower thermal stability due to reactive chloride .
  • Methyl cis-3-aminocyclobutanecarboxylate hydrochloride: Hygroscopic and prone to decomposition; requires anhydrous storage .

Research Implications and Limitations

  • Advantages : The Boc group’s orthogonal protection strategy enables precise functionalization, critical for structure-activity relationship (SAR) studies.
  • Challenges : Cyclobutane derivatives often require complex stereoselective synthesis (e.g., cis/trans isomer separation in ), reducing scalability.
  • Data Gaps: Limited in vivo pharmacokinetic data for cyclobutane analogs necessitate further preclinical evaluation .

Activité Biologique

Methyl cis-3-(Boc-amino)cyclobutanecarboxylate is an emerging compound in organic synthesis with notable potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications, supported by relevant data and comparisons to similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C11H19N1O4C_{11}H_{19}N_{1}O_{4} and a molar mass of approximately 229.27 g/mol. The compound features a cyclobutane ring, a tert-butyloxycarbonyl (Boc) protecting group, and a methyl ester functional group, which contribute to its unique chemical behavior and biological activities.

The biological activity of this compound is primarily attributed to its role as a building block for more complex molecules. While the compound itself may not exhibit a defined mechanism of action, it serves as a precursor for cyclic peptides and peptidomimetics that can interact with various biological targets. These interactions may include:

  • Enzyme Modulation : The compound can act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Interaction : Potential binding to receptors could influence signaling pathways related to cell growth and metabolism.

Biological Activity and Applications

Research indicates that this compound may have implications in several therapeutic areas, particularly due to its ability to form constrained cyclic structures that mimic natural bioactive molecules. This property is valuable in drug design and development.

Table 1: Comparison of this compound with Similar Compounds

Compound NameMolecular FormulaUnique Features
This compoundC₁₁H₁₉N₁O₄Boc protection enhances stability
Methyl cis-3-aminocyclobutanecarboxylateC₆H₁₂N₁O₂Lacks Boc protection
Methyl trans-4-aminocyclohexanecarboxylateC₇H₁₃N₁O₂Different ring structure
Cis-Ethyl 3-aminocyclobutanecarboxylateC₇H₁₃N₁O₂Ethyl instead of methyl ester

Case Studies and Research Findings

  • Synthesis of Cyclic Peptides : Research has demonstrated the utility of this compound in synthesizing conformationally constrained cyclic peptides. These peptides have shown enhanced biological activity compared to their linear counterparts due to improved binding affinities for their targets.
  • Protease Inhibitors : Preliminary studies suggest that derivatives of this compound may serve as scaffolds for developing protease inhibitors, which are crucial in treating various diseases, including cancer and viral infections.
  • Amino Acid Transporters : Investigations into the interaction of this compound with amino acid transporters indicate that it may facilitate the uptake of other amino acids into cells, potentially influencing cellular metabolism and growth pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl cis-3-(Boc-amino)cyclobutanecarboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Stepwise Synthesis : Begin with cyclobutane carboxylate precursors (e.g., methyl cyclobutanecarboxylate derivatives) and introduce the Boc-protected amine via nucleophilic substitution or coupling reactions. Use catalysts like HATU/DIPEA for amide bond formation, as seen in analogous cyclobutane syntheses .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradients) followed by recrystallization to achieve >95% purity, as demonstrated in similar Boc-protected cyclobutane systems .
  • Optimization : Monitor reaction progress via TLC and adjust temperature (0°C to room temperature) to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate?

  • Methodology :

  • NMR Analysis : Prioritize 1^1H and 13^{13}C NMR to confirm stereochemistry (e.g., cis vs. trans coupling constants) and Boc-group integrity. Compare chemical shifts to databases like PubChem for validation .
  • Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular weight (e.g., [M+H]+^+ peak) and detect impurities.
  • IR Spectroscopy : Identify carbonyl stretches (Boc group: ~1680–1720 cm1^{-1}; ester: ~1740 cm1^{-1}) to confirm functional groups .

Q. How does the Boc protecting group influence the stability and reactivity of the cyclobutane ring under various experimental conditions?

  • Methodology :

  • Stability Tests : Perform controlled hydrolysis experiments (acidic/basic conditions) to assess Boc deprotection kinetics. Monitor via HPLC or 1^1H NMR for tert-butanol byproduct formation .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to determine decomposition temperatures and identify safe handling ranges.

Advanced Research Questions

Q. What strategies can resolve contradictions in stereochemical assignments of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate derivatives?

  • Methodology :

  • X-ray Crystallography : Resolve absolute configuration disputes by growing single crystals (solvent: EtOAc/hexane) and comparing experimental data to computational models (e.g., DFT-optimized structures) .
  • NOESY NMR : Detect spatial proximity of protons to confirm cis vs. trans isomerism. For example, cross-peaks between the Boc-NH and cyclobutane protons validate stereochemistry .
  • Meta-Analysis : Apply systematic review frameworks (e.g., COSMOS-E guidelines) to reconcile conflicting data from multiple studies .

Q. How can the conformational constraints of the cyclobutane ring in this compound be exploited to design selective enzyme inhibitors?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the cyclobutane scaffold and enzyme active sites (e.g., proteases or kinases).
  • In Vitro Assays : Screen against target enzymes using fluorescence polarization (FP) or FRET-based assays. Prioritize compounds with <100 nM IC50_{50} values for further optimization .
  • SAR Studies : Modify substituents (e.g., ester groups, Boc replacement) to evaluate effects on binding affinity and selectivity .

Q. What computational methods reliably predict the reactivity and synthetic accessibility of strained cyclobutane derivatives?

  • Methodology :

  • Retrosynthetic Analysis : Leverage databases like Reaxys and PISTACHIO to identify feasible precursors (e.g., cyclobutane carboxylates or nitro derivatives) and optimize pathways using heuristic scoring .
  • DFT Calculations : Compute activation energies for ring-opening reactions to assess stability under reaction conditions (e.g., nucleophilic attack at the ester group).
  • Machine Learning : Train models on PubChem data to predict regioselectivity in functionalization reactions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.